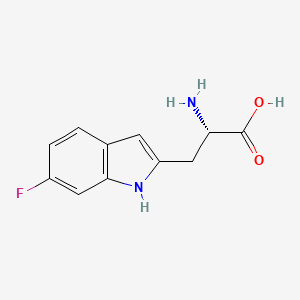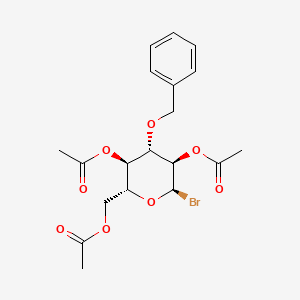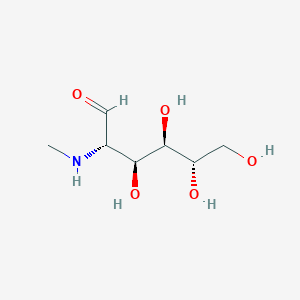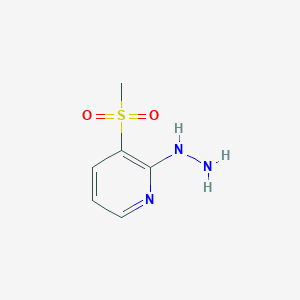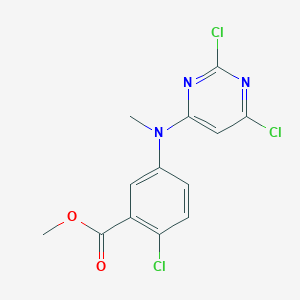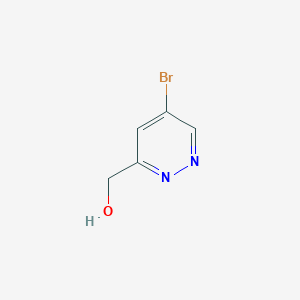
(5-Bromopyridazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridazin-3-yl)methanol is an organic compound that belongs to the class of bromopyridazines It is characterized by a bromine atom attached to the pyridazine ring at the 5-position and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridazin-3-yl)methanol typically involves the bromination of pyridazine derivatives followed by the introduction of a methanol group. One common method involves the bromination of 3-hydroxypyridazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures. The resulting 5-bromo-3-hydroxypyridazine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using more efficient and environmentally friendly methods. One approach involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of greener solvents and catalysts can reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridazinylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 5-Bromopyridazine-3-carboxylic acid
Reduction: Pyridazin-3-ylmethanol
Substitution: Various substituted pyridazinylmethanol derivatives
Scientific Research Applications
(5-Bromopyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-Bromopyridazin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridazine: Lacks the methanol group, making it less versatile in certain synthetic applications.
3-Hydroxypyridazine: Lacks the bromine atom, which limits its reactivity in substitution reactions.
5-Bromo-2-methylpyridazin-3-amine: Contains an amine group instead of a methanol group, leading to different reactivity and applications.
Uniqueness
(5-Bromopyridazin-3-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which allows for a wide range of chemical modifications and applications. Its dual functionality makes it a valuable intermediate in the synthesis of diverse compounds with potential biological and industrial significance.
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
(5-bromopyridazin-3-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-5(3-9)8-7-2-4/h1-2,9H,3H2 |
InChI Key |
BMVRYBIMPBVTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



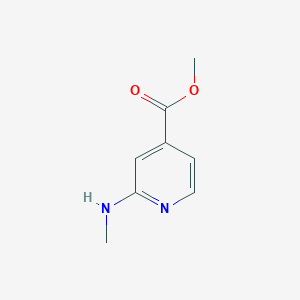
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)

![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
